1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-phenylethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two methoxy groups attached to the benzene ring and a phenyl group attached to the ethanone moiety
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis in the presence of hbr, hcl, or h2so4, leading to the formation of an enol ether compound . This suggests that 1-(3,4-Dimethoxyphenyl)-2-phenylethanone may also undergo similar reactions.
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including those involved in the metabolism of small molecules .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability .
Result of Action
Related compounds have been shown to cause changes at the molecular level, such as bond formation and cleavage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain acids can influence the compound’s reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sodium hydroxide or other bases are used to facilitate the reaction, and the process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylpropanoic acid: Another related compound with a carboxylic acid group instead of a ketone.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-phenylethanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its methoxy groups and phenyl ring contribute to its stability and ability to participate in various chemical reactions .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-8-13(11-16(15)19-2)14(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUBNOSEWYQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350422 | |
Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-93-3 | |
Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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